molecular formula C9H5BrN2O4 B1410462 4-Bromo-2-cyano-5-nitrophenylacetic acid CAS No. 1805573-99-2

4-Bromo-2-cyano-5-nitrophenylacetic acid

Cat. No.: B1410462
CAS No.: 1805573-99-2
M. Wt: 285.05 g/mol
InChI Key: YQGIRRAZDFRXDQ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-nitrophenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by nitration and cyano group introduction. The final step involves the formation of the acetic acid moiety through carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-nitrophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted phenylacetic acids.

Scientific Research Applications

4-Bromo-2-cyano-5-nitrophenylacetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-cyano-5-nitrophenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and nitro can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-nitrophenyl)acetic acid
  • 2-(4-Bromo-2-cyano-5-methylphenyl)acetic acid
  • 2-(4-Bromo-2-cyano-5-chlorophenyl)acetic acid

Uniqueness

4-Bromo-2-cyano-5-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-cyano-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-6(4-11)5(3-9(13)14)2-8(7)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGIRRAZDFRXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-cyano-5-nitrophenylacetic acid
Reactant of Route 2
4-Bromo-2-cyano-5-nitrophenylacetic acid
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4-Bromo-2-cyano-5-nitrophenylacetic acid
Reactant of Route 4
4-Bromo-2-cyano-5-nitrophenylacetic acid
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
4-Bromo-2-cyano-5-nitrophenylacetic acid

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